molecular formula C13H21BN2O3 B1408816 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid CAS No. 1704063-49-9

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid

Cat. No. B1408816
CAS RN: 1704063-49-9
M. Wt: 264.13 g/mol
InChI Key: VOHLWGUSNUPVMD-UHFFFAOYSA-N
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Description

“4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid” is a chemical compound with the molecular formula C13H21BN2O3 . It is used in scientific research and has diverse applications in drug discovery.


Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the structure of this compound, has been studied extensively. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

In the crystal structure of a similar compound, the piperazine ring adopts a chair conformation . One weak intramolecular C—H…O hydrogen bond, together with one weak intermolecular C—H…O and two strong intermolecular O—H…N hydrogen bonds are present, linking the molecules into a reticulation framework .

Scientific Research Applications

  • Antidiabetic Properties : Piperazine derivatives have been identified as potent antidiabetic compounds. The molecule PMS 812 (S-21663), a piperazine derivative, demonstrated strong antidiabetic properties in a rat model of diabetes through a significant increase in insulin secretion. This effect is independent of alpha2 adrenoceptor blockage, pointing to a unique mechanism of action for these compounds in managing diabetes Le Bihan et al., 1999.

  • Neuroprotective and Anticonvulsant Effects : Piperazinic derivatives like PPMP have been found to exhibit antidepressant-like effects, implicating the serotonergic and catecholaminergic systems in their mode of action. Notably, PPMP did not inhibit monoamine oxidase (MAO) activity but increased hippocampal levels of brain-derived neurotrophic factor (BDNF) after treatment, suggesting potential benefits for mental disorders Galdino et al., 2015.

  • Analgesic and Anti-inflammatory Properties : Phthaloylimidoalkyl derivatives related to piperazine showed significant anti-inflammatory and analgesic properties. The activity of these compounds was influenced by the length of the alkyl chain separating the terminal nitrogen atom from the phthalic acid moiety Okunrobo & Usifoh, 2006.

  • Anticonvulsant Activities : N-Mannich bases derived from pyrrolidine-2,5-dione and piperazine exhibited anticonvulsant activities in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. These compounds showed higher potency and lower neurotoxicity than standard antiepileptic drugs, indicating their potential as new therapeutic agents Rybka et al., 2014.

  • Antitumor Effects : Hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester (Hyd) demonstrated significant inhibition effects on the growth of transplant carcinoma in mice, indicating its potential as an antitumor agent Fu, 2004.

  • Osteoporosis Management : KW-8232, a piperazine derivative, was effective in inhibiting bone loss in neurectomized rats and decreased urinary markers of bone resorption, highlighting its potential as a novel anti-osteoporotic agent Uchii et al., 1998.

properties

IUPAC Name

[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O3/c17-10-9-15-5-7-16(8-6-15)11-12-1-3-13(4-2-12)14(18)19/h1-4,17-19H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHLWGUSNUPVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCN(CC2)CCO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156859
Record name Boronic acid, B-[4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid

CAS RN

1704063-49-9
Record name Boronic acid, B-[4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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